2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide
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Description
2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide is a useful research compound. Its molecular formula is C19H31N5O2 and its molecular weight is 361.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Development
Ketamine Derivatives Synthesis
Research has focused on synthesizing new derivatives of Ketamine, which is structurally similar to the queried compound, utilizing Mannich reactions. These derivatives, including 2-(2-chlorophenyl)-6-[(diethyl amino) methyl]-2-(methylamino) cyclohexanone and others, have shown potential for therapeutic purposes. The derivatives were confirmed via NMR spectroscopy, indicating the possibility of developing new clinical therapeutics from these compounds (Masaud et al., 2022).
Melanocortin Receptor Ligands
Piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ" were synthesized, showing selectivity for MC4R with submicromolar affinities. These findings indicate the relevance of piperazine derivatives in designing receptor-specific ligands (Mutulis et al., 2004).
Anti-HIV Activity
New 5-substituted Piperazinyl-4-nitroimidazole derivatives demonstrated in vitro anti-HIV activity, highlighting the potential of such compounds in developing non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Potential Therapeutic Applications
Platelet Activating Factor and Histamine Antagonists
A series of N-acyl-4-(5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin- 11-ylidene)piperazines were identified as dual antagonists of PAF and histamine, suggesting their use in treating conditions involving these pathways (Piwinski et al., 1998).
ACAT-1 Inhibitor Development
Research into 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) has identified it as a potent inhibitor of ACAT-1, with significant selectivity over ACAT-2. This discovery supports its potential for treating diseases related to ACAT-1 overexpression (Shibuya et al., 2018).
Properties
IUPAC Name |
2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-2-9-21-17(25)14-23-10-12-24(13-11-23)15-18(26)22-19(16-20)7-5-3-4-6-8-19/h2H,1,3-15H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECGHODVPRFVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1CCN(CC1)CC(=O)NC2(CCCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.